(S)-3-aminopiperidin-2-one hydrochloride

Description

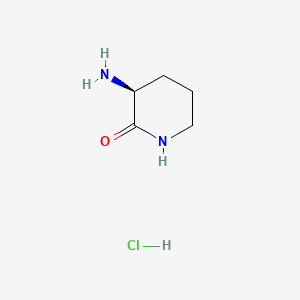

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAYLURYAOXTTE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672100 | |

| Record name | (3S)-3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42538-31-8 | |

| Record name | (3S)-3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42538-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. Its rigid, piperidinone scaffold combined with a key amine functionality makes it a valuable starting material for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a hygroscopic, light yellow solid.[1] Its fundamental chemical and physical properties are summarized in the table below. It is important to distinguish this compound from its free base, (S)-3-aminopiperidin-2-one, and the related glutarimide derivative, 3-aminopiperidine-2,6-dione hydrochloride, as their properties differ.

| Property | Value | Source |

| CAS Number | 42538-31-8 | --INVALID-LINK-- |

| Molecular Formula | C₅H₁₁ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 150.61 g/mol | --INVALID-LINK-- |

| Appearance | Hygroscopic light yellow solid | --INVALID-LINK-- |

| Purity | >95% (HPLC) | --INVALID-LINK-- |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | --INVALID-LINK-- |

| Storage | Store in a dry, sealed place under an inert atmosphere. | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound from L-Ornithine Hydrochloride

A common and efficient method for the preparation of this compound involves the cyclization of L-ornithine hydrochloride. The following is a general procedure:[1]

Step 1: Esterification of L-Ornithine Hydrochloride

-

Suspend L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL).

-

Slowly add trimethylchlorosilane (2.8 mL, 23 mmol) to the suspension.

-

Stir the reaction mixture at room temperature for 12 hours to facilitate the formation of the methyl ester.

Step 2: Cyclization and Salt Formation

-

Cool the reaction mixture to 0 °C.

-

Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise to the cooled solution.

-

After 5 minutes, allow the reaction to slowly warm to room temperature and continue stirring for 30 minutes to promote the cyclization to the lactam.

-

Adjust the pH of the solution to 7 with 6N aqueous HCl.

-

Filter the neutralized solution to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

Step 3: Purification

-

Dissolve the crude product in isopropanol and filter to remove any remaining insoluble salts.

-

Concentrate the isopropanol solution under reduced pressure.

-

Purify the resulting crude product by silica gel flash column chromatography, eluting with a 30% methanol in dichloromethane mixture.

-

The final product is obtained as a hygroscopic light yellow solid.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Analytical Methodology

Due to the lack of a strong chromophore, direct HPLC analysis of this compound by UV detection is challenging. Purity is often reported as >95% by HPLC, suggesting that a suitable method exists, though specific public protocols are scarce. For accurate quantification and chiral purity determination of the parent compound, 3-aminopiperidine, derivatization with a UV-active agent is a common strategy.

Example Derivatization Protocol for HPLC Analysis of 3-Aminopiperidine:

-

Derivatizing Agent: A common agent used is p-toluenesulfonyl chloride.

-

General Procedure: The derivatization is typically carried out by reacting 3-aminopiperidine with the derivatizing agent in the presence of a base. This introduces a chromophore, allowing for sensitive UV detection.

-

Chromatographic Separation: Chiral HPLC columns, such as Chiralpak AD-H, are then used to separate the enantiomers of the derivatized product. A mobile phase consisting of an organic solvent like ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) is often employed.

Researchers should develop and validate their own analytical methods for the specific analysis of this compound, taking into account the potential for interference from starting materials and by-products.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceutical agents. Its stereochemistry and functional groups allow for its incorporation into larger, more complex molecules with specific biological activities.

Precursor to Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

A significant use of (S)-3-aminopiperidin-2-one and its derivatives is in the synthesis of small molecule CGRP receptor antagonists.[2] CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches. By blocking the CGRP receptor, these antagonists can provide acute relief from migraine symptoms. The piperidinone core of (S)-3-aminopiperidin-2-one serves as a scaffold to which other functional groups are attached to create a molecule with high affinity and selectivity for the CGRP receptor. A recent publication in Bioorganic & Medicinal Chemistry Letters describes the invention of a novel series of 3-amino-piperidin-2-one-based CGRP receptor antagonists.[2]

Caption: The logical relationship of (S)-3-aminopiperidin-2-one HCl as a precursor in drug development.

Other Potential Applications

The versatile structure of this compound makes it a candidate for the synthesis of other biologically active compounds. It has been used as a building block for the synthesis of 5-hydroxy-2-[(3S)-2-oxo-3-piperidinyl]-1H-isoindole-1,3(2H)-dione and the eukaryotic signaling peptide glorin and its analogs.[1]

Conclusion

This compound is a valuable chiral intermediate for the pharmaceutical industry. Its established synthesis from readily available starting materials and its utility in constructing complex molecules, most notably CGRP receptor antagonists, underscore its importance in drug discovery and development. While publicly available data on its detailed analytical characterization is limited, its significance as a building block is well-documented. Further research into its properties and applications is likely to continue to yield novel therapeutic agents.

References

(S)-3-Aminopiperidin-2-one Hydrochloride: A Technical Guide for Drug Discovery Professionals

CAS Number: 42538-31-8

This technical guide provides an in-depth overview of (S)-3-aminopiperidin-2-one hydrochloride, a chiral heterocyclic compound of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, synthesis, potential biological applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its hygroscopic nature necessitates storage in a dry, inert atmosphere.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁ClN₂O | [1][2] |

| Molecular Weight | 150.61 g/mol | [1] |

| Melting Point | 180-203°C (decomposition) | [1] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water. | [1][3][4] |

| Appearance | White to Off-White Solid | [1] |

| Stability | Hygroscopic | [1] |

Synthesis

A common and well-documented method for the synthesis of this compound proceeds from L-ornithine hydrochloride. This procedure involves a cyclization reaction to form the piperidinone ring.

Experimental Protocol: Synthesis from L-Ornithine Hydrochloride

Materials:

-

L-ornithine hydrochloride

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous methanol

-

21% (w/w) Sodium ethoxide in ethanol

-

6N Hydrochloric acid (HCl)

-

Isopropanol

-

Dichloromethane

-

Silica gel

Procedure:

-

To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol, 4 eq.).

-

Stir the reaction mixture at room temperature for 12 hours.

-

After completion of the reaction, cool the solution to 0°C.

-

Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise to the cooled mixture.

-

After 5 minutes, allow the reaction system to slowly warm to room temperature and continue stirring for an additional 30 minutes.

-

Adjust the pH of the reaction solution to 7 with 6N aqueous HCl.

-

Filter the neutralized solution and concentrate the filtrate under reduced pressure.

-

To remove salts, dissolve the crude product in isopropanol, filter to remove any insoluble material, and concentrate the filtrate again under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography using a 30% methanol in dichloromethane eluent to yield this compound as a hygroscopic, light yellow solid.

Biological Activity and Mechanism of Action

While direct biological activity data for this compound is limited in publicly available literature, its structural motif is a key component in a novel class of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[5] The CGRP receptor is a well-validated target for the treatment of migraine.[5][6]

CGRP is a neuropeptide involved in pain signaling, and its release can lead to inflammation and pain, characteristic of migraine headaches.[7] CGRP receptor antagonists block the action of CGRP, thereby preventing the downstream signaling cascade that contributes to migraine pathophysiology.[7]

The general mechanism of action for a CGRP receptor antagonist is depicted in the following signaling pathway diagram.

Caption: CGRP Receptor Antagonism Pathway.

Role in Drug Development

This compound serves as a valuable chiral building block for the synthesis of more complex molecules. Its utility has been demonstrated in the development of kinase inhibitors and antiviral agents.[8] The piperidinone scaffold is a common feature in many biologically active compounds.

Experimental Protocols for Biological Assays

For researchers interested in evaluating compounds based on the (S)-3-aminopiperidin-2-one scaffold for CGRP receptor antagonism, the following general protocols for binding and functional assays can be adapted.

CGRP Receptor Binding Assay (General Protocol)

This assay measures the ability of a test compound to displace a radiolabeled CGRP ligand from its receptor.

Materials:

-

Cell membranes prepared from cells expressing the CGRP receptor (e.g., SK-N-MC cells).

-

Radiolabeled CGRP (e.g., [¹²⁵I]-hCGRP).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.5% BSA, and protease inhibitors).

-

Test compound ((S)-3-aminopiperidin-2-one derivative).

-

Non-labeled CGRP (for determining non-specific binding).

-

Microcentrifuge tubes or filter plates.

-

Scintillation counter or gamma counter.

Procedure:

-

In microcentrifuge tubes or wells of a filter plate, combine the cell membranes, radiolabeled CGRP, and varying concentrations of the test compound in the binding buffer.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled CGRP.

-

Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[9]

-

Separate the bound and free radioligand by either centrifugation or filtration.

-

Wash the pellets or filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the amount of bound radioactivity using a scintillation or gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by plotting the percent specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

cAMP Functional Assay (General Protocol)

This assay measures the ability of a test compound to inhibit CGRP-induced cyclic AMP (cAMP) production, a downstream signaling event of CGRP receptor activation.

Materials:

-

Whole cells expressing the CGRP receptor (e.g., CHO-K1 cells).

-

CGRP.

-

Test compound ((S)-3-aminopiperidin-2-one derivative).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Pre-incubate the cells with varying concentrations of the test compound for a defined period.

-

Stimulate the cells with a fixed concentration of CGRP (typically the EC₅₀ concentration).

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Determine the IC₅₀ value of the test compound by plotting the cAMP concentration against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

This document provides a summary of the currently available technical information for this compound. Further research is warranted to fully elucidate its biological activity profile and potential therapeutic applications.

References

- 1. This compound | 42538-31-8 [amp.chemicalbook.com]

- 2. This compound [lgcstandards.com]

- 3. (S)-3-AMINOPIPERIDINE-2-ONE | 34294-79-6 [chemicalbook.com]

- 4. (S)-3-AMINOPIPERIDINE-2-ONE | 34294-79-6 [amp.chemicalbook.com]

- 5. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 9. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight of (S)-3-aminopiperidin-2-one hydrochloride

Abstract

This technical guide provides a detailed analysis of the molecular weight of (S)-3-aminopiperidin-2-one hydrochloride, a compound of interest in pharmaceutical research and development. The document outlines the molecular formula and presents a comprehensive breakdown of its elemental composition. All quantitative data is summarized in a structured table for clarity and ease of reference by researchers, scientists, and drug development professionals. A logical workflow for the molecular weight calculation is also provided.

Introduction

An accurate determination of molecular weight is a fundamental prerequisite for a wide range of scientific applications, including stoichiometry, solution preparation, and analytical characterization. This guide focuses on this compound, detailing the calculation of its molecular weight based on its elemental constituents.

Molecular Formula and Structure

The chemical formula for this compound is C₅H₁₁ClN₂O.[1] This formula indicates that each molecule is composed of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The hydrochloride salt is formed from the parent compound, (S)-3-aminopiperidin-2-one (C₅H₁₀N₂O)[2][3][4][5], and one equivalent of hydrogen chloride (HCl).

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula C₅H₁₁ClN₂O and the standard atomic weights of the constituent elements.

Elemental Composition and Atomic Weights

The following table provides a detailed breakdown of the molecular weight calculation for this compound.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 150.609 |

Note: Atomic weights are based on IUPAC standard atomic weights.

Based on this calculation, the molecular weight of this compound is approximately 150.61 g/mol .[1]

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical process for determining the molecular weight of a chemical compound from its formula.

Caption: Logical workflow for molecular weight calculation.

Conclusion

This guide has detailed the determination of the molecular weight of this compound. By systematically identifying the elemental composition from the molecular formula and utilizing standard atomic weights, the molecular weight is calculated to be 150.61 g/mol . This value is a critical parameter for any quantitative work involving this compound.

References

- 1. 138377-80-7|3-Aminopiperidin-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 2. (S)-3-aminopiperidin-2-one 95% | CAS: 34294-79-6 | AChemBlock [achemblock.com]

- 3. (S)-3-AMINOPIPERIDINE-2-ONE | 34294-79-6 [chemicalbook.com]

- 4. (S)-3-AMINOPIPERIDINE-2-ONE | 34294-79-6 [amp.chemicalbook.com]

- 5. 1892-22-4|3-Aminopiperidin-2-one|BLD Pharm [bldpharm.com]

Elucidation of the Core Structure: A Technical Guide to (S)-3-aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and stereospecific amine presentation make it a valuable building block for synthesizing a range of biologically active molecules. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the compound's role as a precursor to the eukaryotic signaling peptide glorin and depicts the relevant signaling pathway.

Physicochemical Properties

This compound is the hydrochloride salt of a cyclic amino acid derivative. The presence of the chiral center at the C3 position is crucial for its specific interactions with biological targets.

| Property | Value |

| Chemical Formula | C₅H₁₀N₂O·HCl |

| Molecular Weight | 150.61 g/mol |

| CAS Number | 42538-31-8 |

| IUPAC Name | (3S)-3-aminopiperidin-2-one;hydrochloride |

| Appearance | White to off-white solid |

| SMILES | N[C@H]1CCCNC1=O.Cl |

| InChI | InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1 |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. The solvent is assumed to be D₂O or DMSO-d₆.

Table 2.1.1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H3 | 3.8 - 4.0 | dd | J(H3, H4a) ≈ 8-10, J(H3, H4b) ≈ 4-6 |

| H4a | 2.0 - 2.2 | m | |

| H4b | 1.8 - 2.0 | m | |

| H5a | 2.2 - 2.4 | m | |

| H5b | 2.0 - 2.2 | m | |

| H6a | 3.2 - 3.4 | m | |

| H6b | 3.0 - 3.2 | m | |

| NH (amide) | 8.0 - 8.5 | br s | |

| NH₃⁺ (amine) | 8.5 - 9.5 | br s |

Table 2.1.2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ) |

| C2 (C=O) | 170 - 175 |

| C3 | 50 - 55 |

| C4 | 25 - 30 |

| C5 | 20 - 25 |

| C6 | 40 - 45 |

Infrared (IR) Spectroscopy

Table 2.2.1: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 | N-H stretch (amide) | Broad peak |

| 3200 - 2800 | N-H stretch (amine salt) | Broad, multiple peaks |

| 2950 - 2850 | C-H stretch (aliphatic) | Sharp peaks |

| ~1680 | C=O stretch (amide) | Strong, sharp peak |

| ~1600 | N-H bend (amine) | Medium peak |

| ~1550 | N-H bend (amide) | Medium peak |

Mass Spectrometry (MS)

Table 2.3.1: Predicted ESI-MS Fragmentation

| m/z (relative intensity) | Proposed Fragment |

| 115.08 (100%) | [M+H]⁺ of the free base (C₅H₁₁N₂O⁺) |

| 86.06 | [M+H - CO - H]⁺ |

| 70.06 | [M+H - NH₂ - CO]⁺ |

| 43.04 | [C₂H₅N]⁺ |

Experimental Protocols

Synthesis of this compound from L-Ornithine Hydrochloride

This protocol outlines a common method for the synthesis of the target compound.

Workflow Diagram:

Figure 1: Synthesis workflow for this compound.

Detailed Protocol:

-

Esterification: To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol). Stir the reaction mixture at room temperature for 12 hours.

-

Cyclization: Cool the reaction mixture to 0°C. Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise over 5 minutes. Allow the reaction to slowly warm to room temperature and continue stirring for an additional 30 minutes.

-

Neutralization and Work-up: Adjust the pH of the solution to 7 with 6N aqueous HCl. Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in isopropanol and filter to remove any remaining inorganic salts. Concentrate the filtrate and purify the residue by silica gel flash column chromatography using a mobile phase of 30% methanol in dichloromethane to yield this compound as a hygroscopic light yellow solid.

Analytical Characterization Workflow

A standard workflow for the structural confirmation of the synthesized compound is outlined below.

Figure 2: Analytical workflow for structure elucidation.

Biological Context: Role in Glorin Signaling

(S)-3-aminopiperidin-2-one is a key precursor in the synthesis of glorin (N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester), a dipeptide chemoattractant that plays a crucial role in the early multicellular development of the social amoeba Polysphondylium pallidum.[1][2]

The Glorin Signaling Pathway

The aggregation of individual amoeba cells into a multicellular organism is initiated by the chemotactic response to glorin. This process is mediated by a G-protein coupled receptor (GPCR) signaling pathway.[3]

Figure 3: The glorin signaling pathway in Polysphondylium.

Pathway Description:

-

Ligand Binding: Extracellular glorin binds to a specific G-protein coupled receptor (GPCR) on the surface of the amoeba cell.

-

G-Protein Activation: This binding event induces a conformational change in the GPCR, leading to the activation of an associated G-protein.

-

Second Messenger Production: The activated G-protein stimulates guanylyl cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3]

-

Cellular Response: The increase in intracellular cGMP concentration acts as a second messenger, triggering a downstream cascade that results in directed cell movement (chemotaxis) towards the glorin source, ultimately leading to cell aggregation.[3]

Conclusion

The structural elucidation of this compound is fundamental to its application in synthetic and medicinal chemistry. While experimental spectroscopic data for the hydrochloride salt is not widely published, its structure can be confidently assigned based on its synthesis from a chiral precursor and by comparison with predicted analytical data. Its role as a building block for the signaling molecule glorin highlights its importance in the study of eukaryotic cell communication and development. The detailed protocols and pathways presented in this guide offer a valuable resource for researchers working with this versatile compound.

References

- 1. Completed research: Signal Transduction • Former Mutzel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 2. This compound | 42538-31-8 [chemicalbook.com]

- 3. Studies of cell-surface glorin receptors, glorin degradation, and glorin-induced cellular responses during development of Polysphondylium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (S)-3-aminopiperidin-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (S)-3-aminopiperidin-2-one hydrochloride, a key chiral building block in medicinal chemistry. Due to the limited availability of a complete, publicly accessible dataset for this specific salt, this document compiles and presents the most relevant available data, supplemented with information from analogous compounds where necessary.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) | Coupling Constant (J) Hz (Predicted) |

| H3 | 3.5 - 3.7 | m | - |

| H4 | 1.8 - 2.2 | m | - |

| H5 | 1.8 - 2.2 | m | - |

| H6 | 3.2 - 3.4 | m | - |

| NH | 7.5 - 8.5 | br s | - |

| NH3+ | 8.5 - 9.5 | br s | - |

Note: Predicted values are based on standard chemical shift ranges for similar structures. Actual values may vary depending on the solvent and concentration. The broad singlets for the NH and NH3+ protons are due to proton exchange and coupling to the quadrupolar nitrogen atom.

Table 2: ¹³C NMR Spectroscopic Data (Reported for 3-aminopiperidin-2-one free base)

| Carbon | Chemical Shift (δ) ppm |

| C2 (C=O) | ~175 |

| C3 | ~50 |

| C4 | ~28 |

| C5 | ~22 |

| C6 | ~40 |

Note: This data is for the free base, 3-aminopiperidin-2-one. The chemical shifts for the hydrochloride salt are expected to be similar, with potential minor shifts due to protonation of the amino group.

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Bands (Predicted)

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H stretch (amide) | 3200 - 3400 | Medium |

| N-H stretch (amine salt) | 2400 - 2800 | Broad, Strong |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (amide) | 1650 - 1680 | Strong |

| N-H bend (amine) | 1500 - 1600 | Medium |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Reported for 3-aminopiperidin-2-one free base)

| Technique | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) (Predicted) |

| GC-MS (EI) | 114 (M⁺) | 85, 56 |

| ESI-MS | 115 | 86, 69 |

Note: The data for GC-MS is for the free base. For the hydrochloride salt under ESI-MS conditions, the primary observation would be the protonated molecule of the free base at m/z 115.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Actual parameters should be optimized for the specific instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube to a final volume of 0.5-0.7 mL.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a mull, grind the sample with a drop of Nujol oil.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet/Nujol.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization, such as methanol or acetonitrile/water.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

The mass range should be set to observe the expected molecular ion.

-

Synthesis Workflow

This compound is typically synthesized from L-ornithine hydrochloride. The following diagram illustrates a common synthetic pathway. This workflow is adapted from the described synthesis of the (R)-enantiomer from D-ornithine.

Caption: Synthetic pathway for this compound from L-ornithine.

An In-depth Technical Guide on the Solubility Profile of (S)-3-aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (S)-3-aminopiperidin-2-one hydrochloride. Due to the limited availability of public quantitative data for this specific compound, this document outlines its known qualitative solubility and provides detailed experimental protocols for its precise quantitative determination. This guide is intended to be a foundational resource for researchers and professionals in drug development.

Introduction

This compound is a chiral heterocyclic compound. As a piperidine derivative, it is of interest in medicinal chemistry and drug discovery.[1] The hydrochloride salt form is often utilized to improve the aqueous solubility and bioavailability of amine-containing compounds.[2] Understanding the solubility profile of this compound is critical for its formulation, handling, and the development of potential therapeutic applications. For instance, derivatives of 3-aminopiperidin-2-one have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists.[3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (S)-3-aminopiperidin-2-one and its hydrochloride salt is presented below.

| Property | (S)-3-aminopiperidin-2-one | This compound |

| CAS Number | 34294-79-6[4][5][6][7] | 42538-31-8[8][9] |

| Molecular Formula | C5H10N2O[4][5][7] | C5H11ClN2O[8] |

| Molecular Weight | 114.15 g/mol [4][5][7] | 150.61 g/mol [8] |

| Appearance | Light Yellow to Yellow Solid[4] | White to Off-White Solid[8] |

| Melting Point | 87°C (lit.)[4][7] | 180-203°C (decomposition)[8] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[4][7] | Inert atmosphere, Room Temperature[8] |

Solubility Profile

Currently, only qualitative solubility data for this compound is publicly available.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Slightly Soluble[8] |

| Methanol (MeOH) | Slightly Soluble[8] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[8] |

To facilitate further research and development, this guide provides a detailed experimental protocol for the quantitative determination of the solubility of this compound. The following table is a template for presenting the quantitative data that would be generated from such an experiment.

Table 2: Quantitative Solubility of this compound (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Experimental Value] |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | [Experimental Value] | [Experimental Value] |

| 0.1 M HCl | 25 | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Experimental Value] |

Experimental Protocols

The following section details a comprehensive protocol for the quantitative determination of the solubility of this compound using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

This method is considered the gold standard for determining the equilibrium solubility of a compound.[10][11][12]

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. Ensure there is enough solid to maintain a saturated solution with undissolved particles.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Since this compound lacks a strong chromophore for direct UV detection, a pre-column derivatization step may be necessary for sensitive quantification.[13][14]

Materials:

-

HPLC system with UV or Charged Aerosol Detector (CAD)

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase (e.g., Acetonitrile and water with a suitable buffer or ion-pairing agent)

-

Derivatization agent (if needed, e.g., 4-toluenesulfonyl chloride)[14]

-

Reference standard of this compound

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample and Standard Derivatization (if required): To aliquots of the calibration standards and the diluted, filtered samples, add the derivatizing agent and a buffer to facilitate the reaction. Optimize reaction time and temperature.[13]

-

HPLC Analysis: Inject the prepared standards and samples into the HPLC system.

-

Method Parameters (Example):

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve, accounting for the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a potential signaling pathway relevant to the aminopiperidinone scaffold.

References

- 1. 3-Aminopiperidin-2-one hydrochloride [myskinrecipes.com]

- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 3. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-3-AMINOPIPERIDINE-2-ONE CAS#: 34294-79-6 [amp.chemicalbook.com]

- 5. (S)-3-aminopiperidin-2-one 95% | CAS: 34294-79-6 | AChemBlock [achemblock.com]

- 6. (S)-3-Aminopiperidin-2-one | LGC Standards [lgcstandards.com]

- 7. (S)-3-AMINOPIPERIDINE-2-ONE | 34294-79-6 [amp.chemicalbook.com]

- 8. This compound | 42538-31-8 [chemicalbook.com]

- 9. This compound [lgcstandards.com]

- 10. scielo.br [scielo.br]

- 11. ub.edu [ub.edu]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 16. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

(S)-3-Aminopiperidin-2-one Hydrochloride: A Technical Guide to Understanding and Managing its Hygroscopic Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-aminopiperidin-2-one hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its inherent hygroscopicity, the tendency to attract and retain moisture from the atmosphere, presents significant challenges in handling, storage, and formulation. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, offering detailed experimental protocols for its characterization, and strategies for mitigating the associated risks in a drug development setting.

Introduction: The Challenge of Hygroscopicity in Drug Development

Hygroscopicity is a critical physical property of an active pharmaceutical ingredient (API) that can profoundly influence its stability, processability, and bioavailability.[1][2][3] For this compound, a compound noted for its hygroscopic properties, understanding and quantifying its interaction with atmospheric moisture is paramount.[4] Failure to do so can lead to a cascade of issues including:

-

Physical Instability: Moisture sorption can induce changes in crystallinity, particle size, and flow properties, complicating manufacturing processes such as blending and tablet compression.[3][5]

-

Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities.[1][3]

-

Inaccurate Dosing: Failure to account for water content can lead to significant errors in weighing and dispensing the API, impacting the accuracy of the final dosage form.

This guide will provide the necessary framework for characterizing the hygroscopic behavior of this compound and for developing robust control strategies.

Physicochemical Properties and Handling Recommendations

This compound is typically a white to off-white solid. Its hydrochloride salt form is intended to improve solubility and stability. However, it is explicitly identified as hygroscopic and requires careful handling.

General Handling and Storage Recommendations:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Inert atmosphere is recommended for long-term storage.

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and prevent the generation of dust.

-

Dispensing: Weighing should be performed in a controlled environment with low relative humidity (RH) to minimize moisture uptake.

Quantitative Assessment of Hygroscopicity

To effectively manage a hygroscopic API, its behavior across a range of humidity conditions must be quantitatively understood. The primary technique for this is Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[7][8][9] This allows for the generation of a moisture sorption-desorption isotherm, which is a key signature of a material's hygroscopic nature.

Detailed Experimental Protocol for DVS Analysis

The following protocol outlines the steps for characterizing the hygroscopicity of this compound using DVS.

Objective: To determine the moisture sorption and desorption profile of this compound and to classify its hygroscopicity.

Apparatus: A Dynamic Vapor Sorption analyzer with a microbalance of sufficient sensitivity (e.g., capable of resolving 0.1 µg).

Method:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry sample pan.

-

Place the sample pan into the DVS instrument.

-

-

Initial Drying:

-

Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. The equilibrium criterion is typically a rate of change in mass per unit time ( dm/dt ) of less than 0.002% per minute over a 10-minute period. This stable weight is considered the initial dry mass.

-

-

Sorption Phase:

-

Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% increments.

-

At each RH step, allow the sample to equilibrate until a stable weight is reached, using the same dm/dt criterion as in the drying step. Record the mass at each equilibrium point.

-

-

Desorption Phase:

-

Decrease the relative humidity in a stepwise manner from 90% back to 0% RH in 10% increments.

-

Allow the sample to equilibrate at each step and record the mass.

-

-

Data Analysis:

-

Calculate the percentage change in mass at each RH step relative to the initial dry mass.

-

Plot the percentage mass change versus the target RH to generate the sorption and desorption isotherms.

-

The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the physical changes occurring in the material.

-

Data Presentation and Interpretation

The data from the DVS analysis should be summarized in a clear, tabular format.

Table 1: Representative DVS Data for this compound at 25°C

| Target RH (%) | Sorption (% Weight Gain) | Desorption (% Weight Gain) |

| 0 | 0.00 | 0.85 |

| 10 | 0.25 | 1.20 |

| 20 | 0.55 | 1.65 |

| 30 | 0.90 | 2.15 |

| 40 | 1.40 | 2.70 |

| 50 | 2.05 | 3.30 |

| 60 | 2.80 | 4.00 |

| 70 | 3.75 | 4.80 |

| 80 | 5.00 | 5.70 |

| 90 | 6.50 | 6.50 |

Hygroscopicity Classification:

The European Pharmacopoeia provides a classification system for hygroscopicity based on the weight gain after 24 hours of storage at 25°C and 80% RH.[10][11][12] Based on the representative data in Table 1, a 5.00% weight gain at 80% RH would classify this compound as hygroscopic .

-

Non-hygroscopic: ≤ 0.12% w/w

-

Slightly hygroscopic: ≥ 0.2% but < 2% w/w

-

Hygroscopic: ≥ 2% but < 15% w/w

-

Very hygroscopic: ≥ 15% w/w

Visualization of Workflows and Pathways

Experimental Workflow for Hygroscopicity Assessment

The following diagram illustrates a logical workflow for the characterization and management of a hygroscopic API like this compound.

Caption: Workflow for hygroscopicity assessment of a pharmaceutical API.

Relevant Signaling Pathway

This compound is a precursor to molecules that can modulate biological pathways. For instance, its derivatives have been implicated in the inhibition of Fas-induced apoptosis. The diagram below provides a simplified overview of the Fas-induced apoptosis signaling cascade.

Caption: Simplified Fas-induced apoptosis signaling pathway.

Conclusion and Recommendations

The hygroscopic nature of this compound is a critical parameter that must be thoroughly characterized during drug development. A comprehensive understanding, generated through techniques like DVS, enables the implementation of effective control strategies. These include:

-

Process Controls: Manufacturing in environments with controlled, low relative humidity.

-

Formulation Design: Consideration of excipients that can mitigate moisture effects or the use of manufacturing processes like dry granulation.[1]

-

Packaging Solutions: Utilization of high barrier packaging materials and the inclusion of desiccants to protect the final drug product.

By following the protocols and workflows outlined in this guide, researchers and drug development professionals can effectively manage the challenges posed by the hygroscopic nature of this compound, ensuring the development of a safe, stable, and efficacious pharmaceutical product.

References

- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. jocpr.com [jocpr.com]

- 4. This compound | 42538-31-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ardena.com [ardena.com]

- 7. ardena.com [ardena.com]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. skpharmteco.com [skpharmteco.com]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. researchgate.net [researchgate.net]

- 12. pharmagrowthhub.com [pharmagrowthhub.com]

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to (S)-3-aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-aminopiperidin-2-one hydrochloride, a chiral cyclic amino acid analog, has emerged as a critical building block in contemporary medicinal chemistry. Its rigid piperidone scaffold and stereodefined amine functionality make it a sought-after intermediate in the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and synthesis history of this important compound, complete with detailed experimental protocols, quantitative data, and graphical representations of its synthetic routes and relevant biological pathways.

Discovery and Historical Context

The history of (S)-3-aminopiperidin-2-one is intrinsically linked to the study of the amino acid L-ornithine. The cyclization of ornithine to form a lactam, also known as cyclo-ornithine, has been a subject of biochemical investigation for many years. 3-Aminopiperidin-2-one is a known human metabolite and has been identified in various organisms, including Escherichia coli.[1] Its significance as a synthetic building block, however, has grown substantially with the increasing demand for enantiomerically pure compounds in drug discovery. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to synthetic transformations.

Synthetic Strategies

The synthesis of enantiomerically pure this compound has been approached through several distinct strategies, with the most common and economically viable method commencing from the readily available chiral precursor, L-ornithine.

Synthesis from L-Ornithine

The most prevalent and well-documented method for the preparation of this compound involves the cyclization of L-ornithine or its derivatives. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer.

A general and effective procedure involves a two-step process: esterification of L-ornithine hydrochloride followed by base-mediated cyclization.

Experimental Protocol: Synthesis from L-Ornithine Hydrochloride [2]

-

Esterification: To a suspension of L-ornithine hydrochloride (1.0 eq) in anhydrous methanol, add trimethylchlorosilane (4.0 eq) dropwise at room temperature. Stir the mixture for 12 hours.

-

Cyclization: Cool the resulting solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (7.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Work-up and Purification: Neutralize the reaction mixture to pH 7 with 6N aqueous HCl. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is further purified by dissolving in isopropanol to precipitate inorganic salts, followed by filtration and concentration. Final purification is achieved by silica gel column chromatography (eluent: 30% methanol in dichloromethane) to afford this compound as a hygroscopic solid.

Table 1: Quantitative Data for Synthesis from L-Ornithine

| Parameter | Value | Reference |

| Starting Material | L-Ornithine Hydrochloride | [2] |

| Key Reagents | Trimethylchlorosilane, Sodium Ethoxide | [2] |

| Solvent | Methanol, Ethanol | [2] |

| Reaction Time | 12.5 hours | [2] |

| Purification | Column Chromatography | [2] |

Note: Specific yield data for this exact protocol is not detailed in the public domain, but this method is widely cited as the basis for commercial production.

Alternative Synthetic Approaches

While the ornithine-based route is dominant, other strategies for the synthesis of 3-aminopiperidin-2-one and its derivatives have been explored, particularly in the context of creating diverse chemical libraries for drug discovery. These can include enzymatic methods and asymmetric syntheses starting from achiral precursors.

Enzymatic Synthesis:

Enzymatic cascades have been developed for the synthesis of protected 3-aminopiperidine derivatives. For instance, a multi-enzyme system utilizing galactose oxidase and imine reductase can convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine with high enantiopurity.[3] While not directly yielding the target molecule, this highlights the potential of biocatalysis in accessing the core scaffold.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of several classes of therapeutic agents. Its rigid conformation and chiral amine handle allow for precise interactions with biological targets.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The (R)-enantiomer of 3-aminopiperidine is a core component of several DPP-IV inhibitors used in the treatment of type 2 diabetes. While this guide focuses on the (S)-enantiomer, the synthetic methodologies are often analogous. DPP-IV is an enzyme that inactivates incretin hormones such as GLP-1 and GIP, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to improved glycemic control.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

More recently, novel 3-aminopiperidin-2-one derivatives have been developed as potent antagonists of the CGRP receptor.[4] CGRP is a neuropeptide implicated in the pathophysiology of migraine. By blocking the CGRP receptor, these compounds can prevent the downstream signaling that leads to the pain and vasodilation associated with migraine attacks.

Conclusion

This compound is a versatile and valuable chiral building block with a rich history rooted in amino acid chemistry. Its efficient synthesis from L-ornithine provides a reliable source for its use in the development of innovative therapeutics. The successful application of this scaffold in DPP-IV inhibitors and CGRP receptor antagonists underscores its importance and portends its continued use in the discovery of new medicines. The synthetic and biological pathways outlined in this guide offer a foundational understanding for researchers and drug development professionals working with this key intermediate.

References

- 1. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 42538-31-8 [chemicalbook.com]

- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 4. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Chiral Purity of (S)-3-aminopiperidin-2-one Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-aminopiperidin-2-one hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical configuration is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the accurate determination of its enantiomeric purity is a paramount concern during drug development and manufacturing.

This technical guide provides an in-depth overview of the methodologies for assessing the chiral purity of this compound. Due to the structural similarity, analytical methods developed for the closely related compound 3-aminopiperidine are highly relevant and serve as a primary reference. The core challenge in the analysis of these compounds lies in their weak ultraviolet (UV) absorbance, which often necessitates pre-column derivatization to enhance detection sensitivity and enable chiral separation by High-Performance Liquid Chromatography (HPLC).

Core Concepts in Chiral Purity Analysis

The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), relies on the ability to distinguish between the two enantiomers of a chiral compound. In the context of HPLC, this is achieved by creating a diastereomeric interaction, either by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on an achiral column.

Direct vs. Indirect Chiral HPLC Separation

-

Direct Method: The enantiomers are separated directly on a chiral stationary phase. This method is often preferred for its simplicity but may require extensive screening of different chiral columns and mobile phases.

-

Indirect Method (Pre-column Derivatization): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. A common approach for amines like 3-aminopiperidine involves derivatization to introduce a chromophore for sensitive UV detection.[1]

Experimental Protocols

The following protocols are primarily based on methods developed for 3-aminopiperidine and its salts, which can be adapted for this compound.

Synthesis of this compound from L-ornithine hydrochloride

A common synthetic route to this compound involves the cyclization of L-ornithine hydrochloride.[2]

Procedure:

-

Suspend L-ornithine hydrochloride in anhydrous methanol.[2]

-

Slowly add trimethylchlorosilane to the suspension.[2]

-

Stir the reaction mixture at room temperature for 12 hours.[2]

-

Cool the solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol dropwise.[2]

-

After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.[2]

-

Neutralize the reaction solution to pH 7 with 6N HCl (aq).[2]

-

Filter the solution and concentrate the filtrate under reduced pressure.[2]

-

The crude product is further purified by silica gel column chromatography.[2]

Chiral HPLC Analysis via Pre-column Derivatization

Due to the lack of a strong chromophore in the target molecule, pre-column derivatization is a robust strategy to enable sensitive UV detection and chiral separation.[1]

3.2.1. Derivatization with Benzoyl Chloride

This method introduces a benzoyl group, which is strongly UV-active.

Protocol:

-

Dissolve a known amount of this compound in a suitable organic solvent (e.g., toluene).[3]

-

Cool the solution to a low temperature (e.g., 3 °C) with stirring.[3]

-

Slowly add a molar equivalent of benzoyl chloride.[3]

-

Monitor the reaction by Thin Layer Chromatography (TLC).[3]

-

Upon completion, evaporate the solvent to obtain the derivatized product, (S)-benzoyl-3-aminopiperidin-2-one.[3]

3.2.2. Derivatization with para-Toluenesulfonyl Chloride (PTSC)

This derivatization enhances detectability and allows for chiral separation.[1]

Protocol:

-

Dissolve the sample in a suitable solvent system.

-

Add para-toluenesulfonyl chloride (PTSC) in the presence of a base.[1]

-

The resulting derivatized enantiomers can then be analyzed by chiral HPLC.[1]

Chiral HPLC Methodologies

The following are examples of HPLC conditions that have been successfully used for the separation of derivatized 3-aminopiperidine enantiomers. These serve as excellent starting points for method development for derivatized this compound.

Method 1: Analysis of Benzoyl-3-aminopiperidine [3]

-

Chromatographic Column: ChromTech CHIRAL-AGP

-

Mobile Phase: 0.015 mol/L aqueous phosphate solution-isopropanol (99:1, v/v)

-

Detection Wavelength: 254 nm

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

Method 2: Analysis of PTSC-derivatized 3-aminopiperidine [1]

-

Chromatographic Column: Chiralpak AD-H

-

Mobile Phase: 0.1% diethylamine in ethanol

-

Detection Wavelength: 228 nm

-

Flow Rate: 0.5 mL/min

-

Resolution between enantiomers: > 4.0

Data Presentation

The following tables summarize the quantitative data from various chiral separation methods for 3-aminopiperidine and its derivatives.

Table 1: Chiral HPLC Methods with Derivatization

| Derivatizing Agent | Chiral Column | Mobile Phase | Detection | (S)-Enantiomer Retention Time (min) | (R)-Enantiomer Retention Time (min) | Reference |

| Di-p-toluyl L-tartaric acid | GLScienceInertsilODS-2 | 0.03% ammonia (pH 4.9 with acetic acid):MeOH (50:50) | 254 nm | 39.4 | 42.5 | [3] |

| Propyl chloroformate | CHIRALCEL AS-RH | Water:Acetonitrile (70:30) | 254 nm | 19.1 | 31.5 | [4] |

| Benzoyl chloride | ChromTech CHIRAL-AGP | 0.015 M Phosphate buffer:Isopropanol (99:1) | 254 nm | Not specified | Not specified | [3] |

| p-Toluene sulfonyl chloride | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 228 nm | Not specified | Not specified | [1] |

Table 2: Direct Chiral HPLC Method (No Derivatization)

| Analyte | Chiral Column | Mobile Phase | Detection | (S)-Enantiomer Retention Time (min) | (R)-Enantiomer Retention Time (min) | Reference |

| 3-Aminopiperidine | CrownpakTM CR+ | HClO4 (pH 1):MeOH (95:5) | Refractive Index | 3.0 | 3.7 | [3] |

Visualizations

Workflow for Chiral Purity Analysis

The following diagram illustrates a typical workflow for determining the chiral purity of this compound using a pre-column derivatization HPLC method.

References

- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 42538-31-8 [chemicalbook.com]

- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

The Stereochemical Landscape of (S)-3-Aminopiperidin-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminopiperidin-2-one hydrochloride, a chiral cyclic amino acid derivative, has emerged as a valuable building block in medicinal chemistry. Its constrained piperidone scaffold and defined stereochemistry at the C3 position make it an attractive starting material for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides an in-depth overview of the stereochemical aspects of this compound, including its synthesis, analytical characterization, and its relevance in drug discovery, particularly as a scaffold for calcitonin gene-related peptide (CGRP) receptor antagonists.

Physicochemical Properties and Stereochemical Data

The stereochemistry of this compound is derived from its synthesis from the naturally occurring L-ornithine. The (S)-configuration at the alpha-carbon of L-ornithine is retained during the cyclization process, resulting in the corresponding (S)-enantiomer of the piperidinone.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | L-Ornithine lactam hydrochloride, (3S)-3-amino-2-piperidinone monohydrochloride | [1][2] |

| CAS Number | 42538-31-8 | [1] |

| Molecular Formula | C₅H₁₀N₂O · HCl | [1] |

| Molecular Weight | 150.61 g/mol | [1] |

| Purity | ≥95% | [1] |

| Appearance | Hygroscopic light yellow solid | [3] |

| Solubility | Soluble in water | [4] |

Enantioselective Synthesis

The most direct and reliable method for the synthesis of enantiomerically pure this compound is through the cyclization of L-ornithine hydrochloride. This method ensures the retention of the (S)-stereochemistry.

Experimental Protocol: Synthesis from L-Ornithine Hydrochloride[3]

Materials:

-

L-ornithine hydrochloride

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous methanol

-

21% (w/w) Sodium ethoxide in ethanol

-

6N Hydrochloric acid (HCl)

-

Isopropanol

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol, 4 eq.).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Cool the solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise.

-

After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

-

Adjust the pH of the reaction solution to 7 with aqueous 6N HCl.

-

Filter the neutralized solution and concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel flash column chromatography using a 30% methanol in dichloromethane eluent to afford (S)-3-amino-2-piperidone hydrochloride as a hygroscopic light yellow solid.

Stereochemical Analysis: Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its application in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining enantiomeric excess (e.e.). Due to the weak UV absorbance of the parent compound, a pre-column derivatization step is often employed to introduce a chromophore.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization (Adapted for 3-Aminopiperidin-2-one)[5]

This protocol is adapted from a method for the enantiomeric analysis of 3-aminopiperidine and would require optimization for 3-aminopiperidin-2-one.

Materials:

-

This compound sample

-

Derivatizing agent (e.g., p-toluenesulfonyl chloride, benzoyl chloride)

-

Base (e.g., triethylamine)

-

Aprotic solvent (e.g., dichloromethane, toluene)

-

Chiral HPLC column (e.g., CHIRALCEL OD-H, CHIRALPAK AD-H, or a glycoprotein-based column like CHIRAL-AGP)

-

HPLC grade mobile phase solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, phosphate buffer)

Derivatization Procedure (Illustrative Example with Benzoyl Chloride):

-

Dissolve a known amount of this compound in a suitable aprotic solvent.

-

Add a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the reaction.

-

Slowly add the derivatizing agent (e.g., benzoyl chloride) at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Work up the reaction mixture to isolate the derivatized product.

Chiral HPLC Analysis:

-

Dissolve the derivatized product in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Elute with an optimized mobile phase. A typical mobile phase for a polysaccharide-based column might be a mixture of hexane and a polar alcohol like isopropanol or ethanol. For a glycoprotein-based column, an aqueous buffer with an organic modifier is common.

-

Detect the enantiomers using a UV detector at a wavelength appropriate for the introduced chromophore (e.g., 254 nm for a benzoyl group).

-

Calculate the enantiomeric excess (e.e.) from the peak areas of the two enantiomers: e.e. (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

Relevance in Drug Discovery: CGRP Receptor Antagonism

(S)-3-Aminopiperidin-2-one serves as a key structural motif in the development of novel therapeutic agents. Notably, derivatives of this scaffold have been investigated as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a primary target for the treatment of migraine.

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[5] Its activation by CGRP triggers a signaling cascade, primarily through Gαs proteins, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent protein kinase A (PKA) activation.[6] This pathway is implicated in the vasodilation and neurogenic inflammation associated with migraine headaches.

The rigid, chiral structure of (S)-3-aminopiperidin-2-one provides a foundation for designing potent and selective CGRP receptor antagonists. The stereochemistry at the C3 position is crucial for establishing the specific interactions with the receptor's binding pocket, highlighting the importance of stereochemical control in the development of such drugs.

Conclusion

This compound is a stereochemically defined building block with significant potential in pharmaceutical research. Its synthesis from L-ornithine provides a reliable route to the enantiomerically pure compound. The stereochemical integrity can be rigorously assessed using analytical techniques such as chiral HPLC. The application of this scaffold in the design of CGRP receptor antagonists underscores the importance of chirality in modern drug discovery. This technical guide provides a foundational understanding of the key stereochemical aspects of this compound for scientists and researchers in the field.

References

- 1. L-Ornithine lactam (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 42538-31-8 [chemicalbook.com]

- 4. Suvchem - Manufacturer and Exporter of L-ORNITHINE MONOHYDROCHLORIDE (FOR BIOCHEMISTRY) [suvchemlaboratorychemicals.com]

- 5. Expression of the CGRP Family of Neuropeptides and their Receptors in the Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Core Mechanism of (S)-3-aminopiperidin-2-one Hydrochloride in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (S)-3-aminopiperidin-2-one hydrochloride as a pivotal chiral building block in modern synthetic chemistry. Its unique structural features, combining a lactam ring with a stereodefined amine, make it a valuable precursor for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. This document outlines its role in stereochemical control, provides quantitative data from key applications, details experimental protocols, and visualizes synthetic workflows.

Core Principles: A Chiral Synthon for Stereocontrolled Synthesis

This compound is a chiral synthon, a molecule whose inherent chirality is utilized to introduce a specific stereocenter into a target molecule. Its primary mechanism of action in synthesis is to serve as a foundational scaffold, where the (S)-configuration at the C3 position directs the stereochemical outcome of subsequent chemical transformations. This is crucial in the development of pharmaceuticals, where often only one enantiomer of a drug is therapeutically active and the other may be inactive or even harmful.

The key reactive sites of (S)-3-aminopiperidin-2-one are the primary amine at the C3 position and the lactam nitrogen. The primary amine is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and Michael additions. The lactam itself can be stable throughout a synthetic sequence or can be designed to be opened or modified in later steps.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid. In a reaction, the free base is typically generated in situ by the addition of a non-nucleophilic base.

Applications in the Synthesis of Bioactive Molecules

A significant application of (S)-3-aminopiperidin-2-one and its derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The piperidine ring system is a common motif in many DPP-4 inhibitors, and the stereochemistry of the 3-amino group is often critical for potent and selective binding to the enzyme's active site.

Another notable application is in the synthesis of conformationally constrained peptides. By incorporating the rigid lactam structure of (S)-3-aminopiperidin-2-one into a peptide backbone, chemists can create peptidomimetics with well-defined secondary structures, which can lead to enhanced biological activity and stability.

Quantitative Data in Synthesis

The efficiency of this compound as a chiral building block is demonstrated by the quantitative outcomes of the syntheses in which it is employed. The following tables summarize key data from representative applications.

Table 1: Synthesis of a Bicyclic Intermediate for DPP-4 Inhibitors

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| (S)-3-aminopiperidin-2-one | Substituted 1,2,4-triazole | Bicyclic Amine Intermediate | 15% |

Table 2: Biological Activity of a Novel Tricyclic DPP-4 Inhibitor

| Compound | DPP-4 Inhibitory Activity (IC50) | Reference |

| Novel Tricyclic Inhibitor | Similar to Sitagliptin (22 ± 2 nM) | |

| Sitagliptin (Reference) | 22 ± 2 nM |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for the synthesis of this compound and its use in a subsequent reaction.

Synthesis of this compound from L-ornithine hydrochloride

This protocol outlines the cyclization of L-ornithine to form the desired chiral lactam.

Procedure:

-

To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Cool the solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise.

-

After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

-

Neutralize the reaction mixture to pH 7 with 6N aqueous HCl.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography (eluent: 30% methanol in dichloromethane) to yield this compound as a hygroscopic light yellow solid.

General Procedure for Amide Coupling to a Heterocyclic Core

This protocol describes a typical amide bond formation reaction using the chiral amine.

Procedure:

-

To a solution of the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH2Cl2), add a peptide coupling agent (e.g., HATU, HOBt/EDC) (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA) (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add this compound (1 equivalent) and an additional equivalent of the non-nucleophilic base to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-